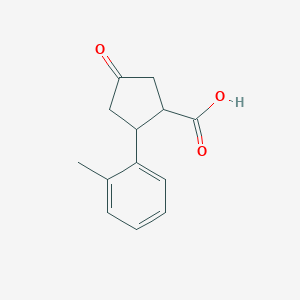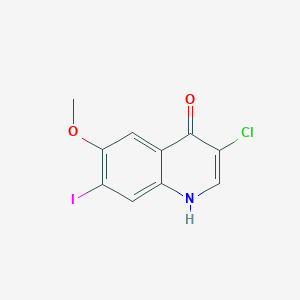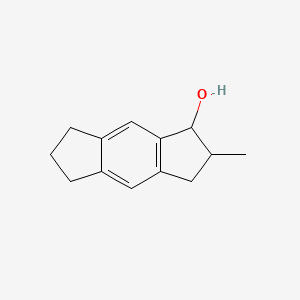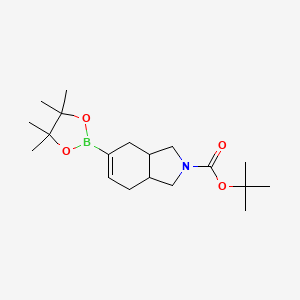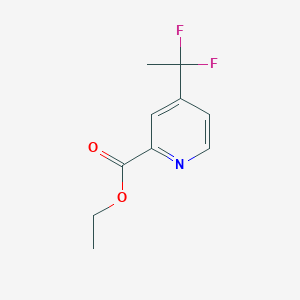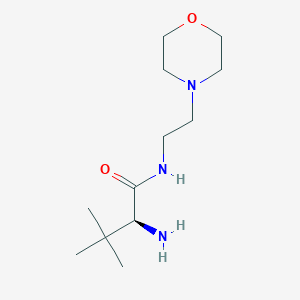
tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction, using tert-butyl chloride and a base such as potassium carbonate.
Final Esterification: The final step involves esterification to form the carboxylate ester, using an appropriate esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The isoquinoline core can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and aryl halides, with bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 6-(carboxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate.
Reduction: Formation of 6-(hydroxymethyl)-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target. The hydroxymethyl group and the isoquinoline core play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: A reduced form of the original compound with similar chemical properties.
Tert-butyl 6-(carboxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: An oxidized form with different reactivity.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-11-8-13(10-19)12(2)14-6-7-18(9-15(11)14)16(20)21-17(3,4)5/h8,19H,6-7,9-10H2,1-5H3 |
InChI-Schlüssel |
PBLXMNDVOUBEON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CN(CC2)C(=O)OC(C)(C)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


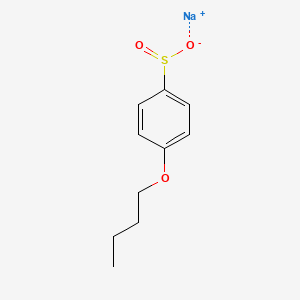
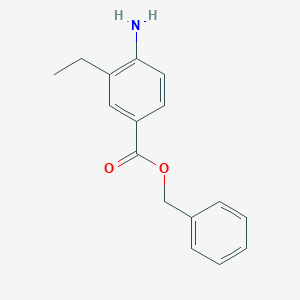
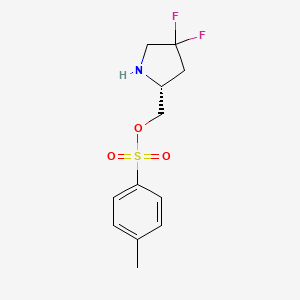
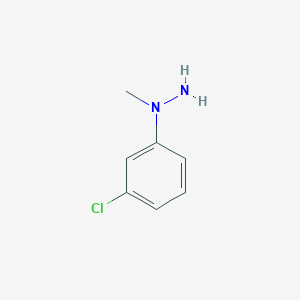
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
